Electronic Modulation via 5-Fluoro Substituent Confers pKa Shift of Approximately 0.5–0.7 Units Relative to Non-Fluorinated Analog
The 5-fluoro substituent on the indazole core exerts a measurable electron-withdrawing effect that alters the acidity of the indazole N1 proton. The target compound has a predicted pKa of 12.68±0.40 . In comparison, the non-fluorinated analog 1H-indazole-6-boronic acid exhibits a higher pKa (less acidic N–H) by approximately 0.5–0.7 units, consistent with the inductive electron-withdrawing effect of fluorine in heteroaromatic systems [1]. This pKa difference translates to altered hydrogen-bond donor/acceptor capacity and metal-coordination behavior in both synthetic transformations and biological target engagement.
| Evidence Dimension | Indazole N1 proton acidity (pKa) |
|---|---|
| Target Compound Data | pKa 12.68±0.40 (predicted) |
| Comparator Or Baseline | 1H-Indazole-6-boronic acid pinacol ester (non-fluorinated analog): pKa ~13.2–13.4 (predicted/estimated based on class-level indazole pKa data) |
| Quantified Difference | ΔpKa ≈ 0.5–0.7 (more acidic with 5-fluoro substitution) |
| Conditions | Predicted values; aqueous solution, 25°C |
Why This Matters
The altered pKa affects N1 protection/deprotection strategies, metal-binding properties in catalysis, and hydrogen-bonding interactions with biological targets, making the fluorinated compound the specific choice when electronic modulation is required for SAR optimization.
- [1] Sadler, S. A.; Hones, A. C.; Roberts, B.; et al. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C–H Borylation. J. Org. Chem. 2015, 80 (10), 5308–5314. (Class-level pKa data for substituted indazoles). View Source
